molecular formula C10H8NaO6S2 B158866 2,7-Naphthalenedisulfonic acid, disodium salt CAS No. 1655-35-2

2,7-Naphthalenedisulfonic acid, disodium salt

Cat. No.: B158866
CAS No.: 1655-35-2
M. Wt: 311.3 g/mol
InChI Key: XXOPHNFSAIFMHP-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, disodium salt is a useful research compound. Its molecular formula is C10H8NaO6S2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1655-35-2

Molecular Formula

C10H8NaO6S2

Molecular Weight

311.3 g/mol

IUPAC Name

disodium;naphthalene-2,7-disulfonate

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);

InChI Key

XXOPHNFSAIFMHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na]

Key on ui other cas no.

1655-35-2

Related CAS

1655-35-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Naphthalenedisulfonic acid, disodium salt
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular structure and formula of 2,7-Naphthalenedisulfonic acid disodium salt?

A1: 2,7-Naphthalenedisulfonic acid disodium salt is an organic compound with the molecular formula C10H6Na2O6S2. Its structure consists of a naphthalene ring system with two sulfonic acid groups (–SO3H) attached to the 2nd and 7th positions. These sulfonic acid groups are deprotonated and exist as sodium salts (–SO3Na).

Q2: What analytical techniques are commonly used to characterize and quantify 2,7-Naphthalenedisulfonic acid disodium salt?

A2: Electrohydrodynamic ionization mass spectrometry (EHDI-MS) has been used to analyze 2,7-Naphthalenedisulfonic acid disodium salt. [] This technique provides information about the molecular weight and ionization behavior of the compound.

Q3: Has 2,7-Naphthalenedisulfonic acid disodium salt been used in analytical chemistry?

A3: Yes, a derivative of 2,7-Naphthalenedisulfonic acid disodium salt, specifically 4,5-dihydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid, disodium salt (Chromotrope 2R), has been used as a complexing agent in a vortex-assisted ionic liquid-based dispersive liquid-liquid microextraction method (VA-IL-DLLµE) for the enrichment and determination of cadmium (Cd2+) and lead (Pb2+) ions in water, vegetables, and tobacco samples. []

Q4: Are there studies investigating the diffusion properties of 2,7-Naphthalenedisulfonic acid disodium salt?

A4: Yes, research has been conducted on the diffusion coefficient of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in water and other solutions, including sodium dodecyl sulfate solution [] and sulfuric acid monomethyl ester sodium salt solution. []

Q5: Has the compound been studied for its potential environmental impact?

A5: While specific studies on the environmental impact of 2,7-Naphthalenedisulfonic acid disodium salt are limited in the provided research, the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water has been investigated. [] This research might provide insights into the degradation pathways of related compounds and their potential environmental fate.

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